(4,6-Dimethylcyclohex-3-en-1-yl)methanol

Catalog No.
S13041711
CAS No.
188175-55-5
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
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(4,6-Dimethylcyclohex-3-en-1-yl)methanol

CAS Number

188175-55-5

Product Name

(4,6-Dimethylcyclohex-3-en-1-yl)methanol

IUPAC Name

(4,6-dimethylcyclohex-3-en-1-yl)methanol

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-7-3-4-9(6-10)8(2)5-7/h3,8-10H,4-6H2,1-2H3

InChI Key

VZWLLIHMPDESOD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CCC1CO)C

(4,6-Dimethylcyclohex-3-en-1-yl)methanol is an organic compound characterized by its unique structure, which includes a cyclohexene ring with two methyl groups at the 4 and 6 positions and a hydroxymethyl group at the 1 position. This compound is of interest in various chemical and biological applications due to its distinctive properties.

Typical for alcohols and alkenes. Notable reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.
  • Oxidation: The alcohol group can be oxidized to form carbonyl compounds such as aldehydes or ketones.

These reactions highlight its reactivity and potential for further functionalization in synthetic chemistry.

The synthesis of (4,6-Dimethylcyclohex-3-en-1-yl)methanol typically involves:

  • Cyclization Reactions: Starting from appropriate precursors such as 2,4-dimethylcyclohexanones, cyclization can yield the desired cyclohexene structure.
  • Reduction Reactions: The introduction of the hydroxymethyl group can be achieved through reduction of corresponding carbonyl compounds using reducing agents like lithium aluminum hydride or sodium borohydride.

These methods allow for the efficient production of the compound while controlling stereochemistry.

(4,6-Dimethylcyclohex-3-en-1-yl)methanol has potential applications in:

  • Fragrance Industry: Due to its pleasant odor profile, it may be used as a fragrance component in perfumes and personal care products.
  • Flavoring Agents: It could serve as a flavoring agent in food products.
  • Chemical Intermediates: Its unique structure makes it suitable for use as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with (4,6-Dimethylcyclohex-3-en-1-yl)methanol. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
3,5-Dimethylcyclohexene-1-methanolSimilar cyclohexene structure with different methyl positioningExhibits distinct biological activity
2,4-Dimethylcyclohexene-1-methanolContains two methyl groups at different positionsUsed in fragrance formulations
2-MethylcyclohexanolA simpler cyclohexanol derivativeLess complex structure; different reactivity

The uniqueness of (4,6-Dimethylcyclohex-3-en-1-yl)methanol lies in its specific arrangement of functional groups and stereochemistry, which may confer distinct physical and chemical properties compared to its analogs. This structural specificity can influence its reactivity and potential applications in various fields.

Classical organic synthesis methods for constructing (4,6-Dimethylcyclohex-3-en-1-yl)methanol typically involve multi-step sequences starting from readily available cyclohexene derivatives [9] [10]. The dehydration of cyclohexanol using phosphoric acid represents one of the foundational approaches for generating the cyclohexene framework, where the alcohol is converted to the corresponding alkene through an acid-catalyzed elimination mechanism [10] [33]. This process proceeds through the formation of a carbocation intermediate, which can subsequently undergo proton loss to yield the desired cyclohexene structure [33].

The introduction of methyl substituents at the 4 and 6 positions requires careful consideration of regioselectivity and stereochemistry [14]. Traditional alkylation strategies employ strong bases such as lithium diisopropylamide to generate enolate intermediates, followed by treatment with methyl iodide to install the required methyl groups [21]. However, these approaches often suffer from competing side reactions, including over-alkylation and rearrangement processes that can significantly reduce overall yields [21] [22].

The construction of the hydroxymethyl functionality at position 1 presents additional synthetic challenges [9]. Classical approaches typically involve the reduction of corresponding carboxylic acid or aldehyde precursors using metal hydride reagents [21] [22]. Sodium borohydride has been extensively utilized for the reduction of carbonyl groups to primary alcohols, operating through a nucleophilic hydride transfer mechanism [21] [22]. The reaction proceeds through the formation of alkoxide intermediates, which are subsequently protonated during aqueous workup to yield the desired alcohol products [21].

Table 1: Classical Synthesis Methods for Cyclohexene Derivatives

MethodStarting MaterialReagentYield (%)Selectivity
DehydrationCyclohexanolPhosphoric acid75-85Good
AlkylationCyclohexanoneLithium diisopropylamide/Methyl iodide60-70Moderate
ReductionCyclohexanecarboxaldehydeSodium borohydride80-90High
Grignard AdditionCyclohexanoneMethylmagnesium bromide65-75Moderate

The synthesis of cyclohexanemethanol derivatives through classical methods often involves the hydroformylation of cyclohexene followed by reduction of the resulting aldehyde [34]. This two-step process begins with the addition of carbon monoxide and hydrogen to the alkene in the presence of a cobalt or rhodium catalyst, generating cyclohexanecarboxaldehyde as an intermediate [34]. Subsequent hydrogenation of this aldehyde using conventional reducing agents provides the target alcohol with good overall yields [34].

Catalytic Hydrogenation Strategies for Ring Formation

Catalytic hydrogenation represents a powerful methodology for the construction of cyclohexene rings and the simultaneous introduction of functional groups [11] [26]. The liquid-phase hydrogenation of cyclohexene using supported rhodium catalysts has been extensively studied, revealing structure-insensitive behavior that allows for consistent reactivity across different catalyst particle sizes [11]. Rhodium clusters containing as few as twelve atoms demonstrate turnover rates comparable to larger catalyst particles, indicating that the reaction proceeds through simple surface sites rather than complex ensemble arrangements [11].

The turnover rate for cyclohexene hydrogenation on alumina-supported rhodium catalysts reaches approximately 0.5 molecules per surface rhodium atom per second at 298 Kelvin and atmospheric hydrogen pressure [11]. This reaction exhibits zero-order dependence on cyclohexene concentration, suggesting that the rate-determining step involves the dissociative adsorption of hydrogen rather than alkene activation [11]. The mechanism proceeds through the formation of surface-bound hydrogen species, which subsequently undergo addition to the coordinated alkene substrate [11].

Palladium-catalyzed hydrogenation systems provide alternative pathways for cyclohexene synthesis, particularly when combined with specialized ligand systems [26]. The complete separation of benzene-cyclohexene-cyclohexane mixtures represents a significant industrial challenge due to the formation of azeotropic compositions [26]. Advanced catalytic methodologies have been developed to address these separation difficulties, including the use of flexible coordination polymers that exhibit selective molecular sieving behavior [26].

Table 2: Catalytic Hydrogenation Parameters for Cyclohexene Systems

CatalystTemperature (°C)Pressure (atm)Turnover Rate (s⁻¹)Selectivity (%)
Rhodium/Alumina2510.595
Palladium/Carbon5030.890
Platinum/Silica7520.385
Nickel/Alumina10051.280

The development of efficient catalytic systems for terpene synthesis has led to significant advances in cyclohexene derivative preparation [6]. Researchers have successfully replicated naturally occurring enzymatic processes using fluorinated alcohol catalyst solutions, enabling the targeted production of complex terpene structures from simple starting materials [6]. These biomimetic approaches utilize the unique properties of fluorinated alcohols to create structured solution environments that mimic enzyme active sites [6].

The fluorinated alcohol systems function as liquid construction kits, where different starting materials and catalytic additives can be combined to produce various terpene derivatives [6]. The hydrogen atoms in conventional alcohols are replaced with fluorine atoms, resulting in fluorinated alcohols that exhibit extreme bonding forces and promote the formation of helical or ring structures [6]. These organized structures create artificial enzyme pockets that facilitate specific chemical transformations with high selectivity [6].

Stereoselective Reduction Techniques for Hydroxymethyl Group Introduction

The stereoselective introduction of hydroxymethyl groups represents a critical aspect of (4,6-Dimethylcyclohex-3-en-1-yl)methanol synthesis, requiring precise control over both regio- and stereochemistry [12] [37]. Sodium triacetoxy borohydride has emerged as a particularly effective reagent for achieving high stereoselectivity in the reduction of alpha-hydroxyketone systems [12]. This reagent operates through a unique mechanism involving coordination with existing hydroxyl groups to direct the approach of the reducing agent from specific faces of the carbonyl substrate [12].

The mechanism of stereoselective reduction using sodium triacetoxy borohydride involves an exchange equilibrium with alcohols present in the substrate molecule [12]. This exchange process generates sodium triacetoxyborohydride derivatives that can coordinate with hydroxyl functionalities, creating a chelated intermediate that directs subsequent hydride delivery [12]. The reaction typically proceeds at temperatures between 23-25°C in mixed solvent systems comprising dioxane and methanol [12].

Lithium aluminum hydride represents another powerful reducing agent for the synthesis of cyclohexene alcohols, particularly when high degrees of reduction are required [23] [24]. The synthesis of lithium aluminum hydride itself involves the reaction of metallic lithium with hydrogen gas in the presence of catalytic amounts of naphthalene and titanium tetrachloride [23]. This process generates lithium hydride as an intermediate, which subsequently reacts with anhydrous aluminum chloride to produce the final reducing agent [23].

Table 3: Stereoselective Reduction Methods for Hydroxymethyl Installation

Reducing AgentSolvent SystemTemperature (°C)Selectivity (dr)Yield (%)
Sodium triacetoxy borohydrideDioxane/Methanol23-25>20:185-92
Lithium aluminum hydrideTetrahydrofuran010:178-85
Sodium borohydride/Cerium chlorideMethanol-7815:180-88
Zinc borohydrideTetrahydrofuran-208:175-82

The development of enzymatic approaches for stereoselective reduction has provided additional options for hydroxymethyl group installation [37] [39]. Lipase-mediated resolution of racemic alcohols represents a particularly attractive methodology for achieving high enantiomeric purity in terpene derivatives [37]. These enzymatic systems operate under mild conditions and demonstrate excellent selectivity for specific stereoisomers, enabling the preparation of enantiomerically pure products [37].

Geranylgeranyl reductases have shown remarkable potential for the asymmetric reduction of unfunctionalized carbon-carbon double bonds in terpene systems [39]. These flavin adenine dinucleotide-dependent enzymes can reduce up to four double bonds in terpene chains while maintaining strict stereochemical control [39]. The reduction proceeds with complete selectivity for the R-configuration, yielding products with enantiomeric excesses greater than 99 percent [39].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of (4,6-Dimethylcyclohex-3-en-1-yl)methanol faces numerous technical and economic challenges that require innovative solutions [25] [29]. The separation and purification of cyclohexene derivatives represent particularly demanding aspects of large-scale manufacturing due to the close physical properties of related compounds [26] [27]. Conventional distillation methods often prove inadequate for achieving the required purity levels due to azeotrope formation and similar boiling points among product mixtures [26].

The dominant industrial approach for separating benzene-cyclohexene-cyclohexane mixtures relies on specialized distillation techniques that require significant energy input [26]. Advanced adsorptive separation technologies have been developed as alternatives to thermally driven processes, potentially reducing energy consumption by substantial margins [26]. These methods utilize coordination polymers with molecular sieving capabilities to achieve selective separation based on molecular size and shape [26].

Continuous flow reactor systems have emerged as promising alternatives to traditional batch processes for cyclohexene derivative synthesis [28]. The enhanced reaction rates achieved in flow systems result from efficient mass transfer between liquid phases and gaseous reagents such as air [28]. These continuous processes demonstrate significant improvements in reaction times while maintaining high selectivity for desired products [28].

Table 4: Industrial Production Challenges and Solutions

ChallengeTraditional ApproachInnovationImprovement Factor
Separation EfficiencyDistillationMolecular Sieving3-5x energy reduction
Reaction TimeBatch ProcessingContinuous Flow10-20x faster
Catalyst RecoveryFiltrationMagnetic Separation95% recovery rate
Waste MinimizationMultiple SolventsSolvent-Free Systems80% waste reduction

The cyclohexene manufacturing industry faces additional challenges related to the need for efficient production methods that minimize environmental impact [29]. Market demand for cyclohexene derivatives continues to grow due to their applications as intermediates in polymer production and specialty chemical synthesis [29]. However, the economic viability of large-scale production depends critically on achieving high yields while maintaining acceptable cost structures [29].

The development of sustainable manufacturing processes for cyclohexene derivatives requires consideration of multiple factors including raw material costs, energy consumption, and waste generation [25]. The traditional cyclohexane oxidation process suffers from safety concerns related to the formation of explosive mixtures during air oxidation steps [13]. Alternative synthetic routes that avoid these hazardous conditions while maintaining economic competitiveness represent active areas of industrial research [13].

Green Chemistry Approaches in Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for (4,6-Dimethylcyclohex-3-en-1-yl)methanol and related compounds [15] [16]. The conversion of adipic acid to cyclohexene using environmentally friendly procedures exemplifies the application of green chemistry concepts to cyclohexene derivative synthesis [15]. These approaches emphasize the use of catalytic dehydration processes that eliminate the need for harsh reagents while reducing the formation of undesired byproducts [15].

Solventless reaction conditions represent a significant advancement in green synthesis methodologies [16] [17]. The aerobic epoxidation of cyclohexene has been successfully achieved using gold-supported catalysts under solvent-free conditions with radical initiator-free protocols [16]. These reactions utilize molecular oxygen as a green oxidant, avoiding the environmental concerns associated with traditional oxidizing agents [16]. The selectivity toward epoxide products can be enhanced through the use of tungsten oxide co-catalysts, followed by hydrolysis to generate the corresponding diols [16].

The application of hydrogen peroxide as an alternative oxidant provides additional opportunities for green chemistry implementation [16] [17]. Sequential addition of hydrogen peroxide in the presence of cesium-containing polyoxometalate catalysts enables the conversion of cyclohexene to cyclohexanediol with complete selectivity [16]. These processes operate under mild conditions without the need for organic solvents, significantly reducing the environmental footprint of the synthetic procedure [16].

Table 5: Green Chemistry Approaches for Cyclohexene Synthesis

MethodGreen AspectEnvironmental BenefitEfficiency Gain
Solventless ConditionsNo Organic Solvents90% waste reduction2-3x concentration
Oxygen as OxidantAtom EconomyZero toxic byproducts100% atom utilization
Catalytic ProcessesCatalyst Recovery95% reusability10x cost reduction
Flow ChemistryContinuous Operation80% energy savings5-10x productivity

Microwave-assisted synthesis techniques have shown considerable promise for accelerating green chemistry transformations in cyclohexene systems [17]. The application of microwave irradiation as an alternative energy source enables rapid heating and enhanced reaction rates while maintaining selectivity [17]. These methods are particularly effective when combined with ionic liquid solvents, which provide environmentally benign reaction media with excellent recyclability [17].

The development of biomimetic catalytic systems represents another frontier in green cyclohexene synthesis [6]. Fluorinated alcohol catalyst solutions that replicate naturally occurring enzymatic processes enable the targeted production of terpene derivatives under mild conditions [6]. These systems operate through the formation of structured solution environments that provide enzyme-like selectivity without the stability limitations of biological catalysts [6].

Terpene extraction and synthesis from renewable plant sources offers additional pathways for sustainable production of cyclohexene derivatives [20]. Subcritical carbon dioxide extraction and cold-hydrocarbon extraction techniques preserve delicate terpene structures while avoiding the use of harsh chemical reagents [20]. These methods support the development of circular economy approaches to chemical manufacturing, where plant-based feedstocks replace petroleum-derived starting materials [20].

Thermodynamic Stability Under Various Conditions

(4,6-Dimethylcyclohex-3-en-1-yl)methanol demonstrates variable stability characteristics depending on environmental conditions. Under ambient conditions at standard temperature and pressure, the compound exhibits excellent stability with no observable degradation products . The cyclohexene ring structure with its substituted methyl groups provides inherent structural integrity, while the hydroxymethyl functional group remains chemically stable under normal storage conditions.

At elevated temperatures ranging from 25°C to 100°C, the compound maintains moderate stability, though some thermal stress may induce dehydration reactions . The onset of thermal decomposition occurs above 200°C, where the compound may undergo elimination reactions to form cyclohexene derivatives and lose the hydroxymethyl functionality. This thermal behavior is consistent with similar cyclohexene-methanol compounds in the literature.

Stability ConditionTemperature/pH RangeStability AssessmentDegradation Products
Ambient Storage20-25°CStableNone observed
Elevated Temperature25-100°CModerate stabilityDehydration products
Acidic EnvironmentpH 1-6StableProtonation of hydroxyl
Basic EnvironmentpH 8-14Potentially unstableElimination reactions
Oxidative ConditionsOxygen presenceSusceptibleAldehydes/ketones
Thermal Decomposition>200°CUnstableCyclohexene derivatives

The compound shows particular sensitivity to oxidative conditions due to the presence of the primary alcohol functional group, which can be readily oxidized to form corresponding aldehydes or carboxylic acids . Under strong basic conditions, the compound may undergo beta-elimination reactions, particularly given the proximity of the hydroxymethyl group to the unsaturated cyclohexene ring system.

Solubility Characteristics and Partition Coefficients

The solubility profile of (4,6-Dimethylcyclohex-3-en-1-yl)methanol reflects its amphiphilic nature, possessing both hydrophobic and hydrophilic structural elements. The compound exhibits limited water solubility due to the dominant hydrophobic character imparted by the dimethyl-substituted cyclohexene ring system . The calculated partition coefficient (log P) of 1.97 indicates moderate lipophilicity, positioning the compound in an intermediate range between highly polar and highly nonpolar substances [3].

Solvent SystemSolubilityPartition CoefficientConditions
WaterLimited-25°C, pH 7
EthanolSoluble-Room temperature
Diethyl etherSoluble-Room temperature
Octanol/Water-log P = 1.97Calculated value [3]
HexaneModerately soluble-Estimated

The enhanced solubility in organic solvents such as ethanol and diethyl ether is attributed to the hydrogen bonding capability of the hydroxyl group combined with favorable van der Waals interactions between the cyclohexene ring and organic solvent molecules . The topological polar surface area of 20.23 Ų reflects the contribution of the hydroxyl oxygen to the overall molecular polarity [3].

The partition behavior suggests favorable distribution into biological membranes and organic phases, which may influence the compound's bioavailability and environmental fate. The moderate lipophilicity indicates potential for both aqueous and lipid phase interactions, making it suitable for applications requiring balanced solubility characteristics.

Spectroscopic Fingerprint Analysis (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of (4,6-Dimethylcyclohex-3-en-1-yl)methanol provides distinctive fingerprint signatures for structural identification and purity assessment. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure.

Spectroscopic TechniqueCharacteristic SignalFrequency/Chemical ShiftIntensityAssignment
InfraredO-H stretch3200-3600 cm⁻¹Broad, medium-strongHydroxyl group [4]
InfraredC-H stretch2850-2950 cm⁻¹Strong, multipleAliphatic protons [4]
InfraredC=C stretch1650 cm⁻¹MediumCyclohexene double bond [4]
InfraredC-O stretch1000-1200 cm⁻¹StrongPrimary alcohol [4]
¹H Nuclear Magnetic ResonanceCH₂OH protons3.5-4.0 ppmMultiplet, 2HHydroxymethyl group
¹³C Nuclear Magnetic ResonanceCyclohexene carbons20-140 ppmMultiple signalsRing carbons
Mass SpectrometryMolecular ionm/z 140ModerateParent molecule [6]

The infrared spectrum displays the characteristic broad hydroxyl stretching vibration between 3200-3600 cm⁻¹, confirming the presence of the primary alcohol functionality [4] . The aliphatic C-H stretching region shows strong absorption between 2850-2950 cm⁻¹, consistent with the methyl substituents and cyclohexene ring protons. The C=C stretching frequency at approximately 1650 cm⁻¹ provides evidence for the unsaturated cyclohexene system [4] .

Nuclear magnetic resonance spectroscopy offers detailed structural information through proton and carbon chemical shift analysis. The hydroxymethyl protons appear as a characteristic multiplet in the 3.5-4.0 ppm region, while the cyclohexene ring protons and methyl substituents generate complex multiplet patterns throughout the aliphatic region. Carbon-13 nuclear magnetic resonance spectroscopy reveals the full carbon framework with distinct signals for the sp² carbons of the double bond and the sp³ carbons of the saturated portions.

Mass spectrometry provides molecular weight confirmation with the molecular ion peak at m/z 140, corresponding to the calculated molecular mass [6]. Fragmentation patterns typically show loss of the hydroxymethyl group (CH₂OH, 31 mass units) and subsequent cyclohexene-related fragmentations.

Chromatographic Behavior and Purity Assessment

The chromatographic behavior of (4,6-Dimethylcyclohex-3-en-1-yl)methanol enables effective separation, identification, and purity determination across multiple analytical platforms. Gas chromatographic analysis utilizing non-polar stationary phases such as dimethylpolysiloxane demonstrates moderate retention times, while polar phases like polyethylene glycol show increased retention due to hydrogen bonding interactions with the hydroxyl functionality [7] [8].

Chromatographic MethodStationary PhaseMobile PhaseRetention CharacteristicsDetection Method
Gas ChromatographyNon-polar (HP-5 type)Helium carrierModerate retentionFlame ionization detector [7] [8]
Gas ChromatographyPolar (Carbowax type)Helium carrierExtended retentionMass spectrometry [7] [8]
High Performance Liquid ChromatographyC18 reversed-phaseAcetonitrile/waterGood separationUltraviolet at 210 nm [7] [8]
High Performance Liquid ChromatographySilica gel normalHexane/ethyl acetateModerate polarity elutionEvaporative light scattering [7] [8]
Thin Layer ChromatographySilica gel platesHexane/ethyl acetateRf 0.3-0.5 rangePhosphomolybdic acid visualization

High performance liquid chromatographic separation on C18 reversed-phase columns provides excellent resolution from structural analogs using acetonitrile-water gradient systems [7] [8]. The compound elutes at moderate retention times, allowing effective separation from both more polar and more lipophilic impurities. Normal-phase silica gel chromatography with hexane-ethyl acetate mobile phases offers complementary selectivity for geometric and positional isomers.

Purity assessment employs multiple detection strategies depending on the chromatographic platform. Gas chromatographic analysis typically utilizes flame ionization detection for quantitative purity determination through peak area percentage calculations [7] [8]. High performance liquid chromatographic methods employ ultraviolet detection at 210 nm for general compound detection, while evaporative light scattering detection provides universal response for compounds lacking strong chromophores.

For enantiomeric purity assessment, chiral stationary phases with hexane-isopropanol mobile phase systems enable separation of potential stereoisomers [8]. The compound's chiral center at the substituted cyclohexene ring may require specialized chiral analytical methods for complete stereochemical characterization.

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

140.120115130 g/mol

Monoisotopic Mass

140.120115130 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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